5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters1. However, specific synthesis information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. However, specific information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.Scientific Research Applications
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Environmental Science and Pollution Research
- Application : Scavenging of copper (II) ions, phosphate (V) ions, and diuron from aqueous media .
- Method : Goethite was modified by chitosan (CS) or poly (acrylic acid) (PAA) to improve its adsorptive abilities toward components of agrochemicals .
- Results : The pristine goethite effectively bound Cu (7.68 mg/g, 63.71%) and P (6.31 mg/g, 50.46%) only in their mixed systems .
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Medicinal Chemistry
- Application : Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents .
- Method : A novel series of dual diaryl urea and N-acylhydrazone derivatives were synthesized and evaluated for their in vitro cytotoxicity by the standard MTT assay .
- Results : Compound 2g showed the most potent cytotoxicity against HL-60, A549 and MDA-MB-231 cell lines, with IC50 values of 0.22, 0.34 and 0.41 μM, respectively .
Safety And Hazards
Safety and hazard information is typically provided for well-studied and widely used compounds. Unfortunately, specific safety and hazard information for “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” is not available.
Future Directions
The future directions in the study of a compound depend on its potential applications. Compounds similar to “5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine” have been studied as modulators of ATP-Binding Cassette (“ABC”) transporters, including Cystic Fibrosis Transmembrane Conductance Regulator (“CFTR”)2. These compounds could potentially be used in the treatment of diseases mediated by ABC transporters.
properties
IUPAC Name |
5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVROTJAOEPYTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655957 | |
Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine | |
CAS RN |
876299-38-6 | |
Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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